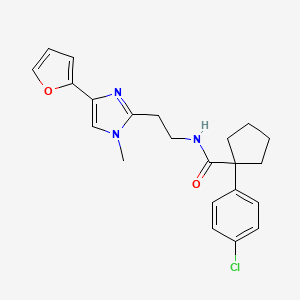
1-(4-chlorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H24ClN3O2 and its molecular weight is 397.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-chlorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is an organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, particularly in the context of cancer research.
Chemical Structure
The molecular formula for the compound is C20H22ClN3O2, highlighting its complex structure which includes a chlorophenyl group, a furan moiety, and an imidazole ring. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of furan derivatives with chlorophenyl and imidazole precursors under controlled conditions to ensure high yield and purity. The synthetic route often employs catalysts and specific solvents to optimize reaction conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involves:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
- Microtubule Disruption : It targets tubulin, inhibiting its polymerization and disrupting mitotic processes, which is critical for cancer cell division.
Table 1 summarizes the antiproliferative effects observed in various studies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 52 | G2/M arrest, tubulin inhibition |
| MDA-MB-231 | 74 | Apoptosis induction |
| HCT116 | 0.12 | Wnt signaling pathway inhibition |
Other Biological Activities
In addition to anticancer properties, preliminary studies suggest potential activities against other biological targets:
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against specific bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as:
- Tubulin : By binding to tubulin, it prevents microtubule formation necessary for mitosis.
- Enzymatic Pathways : It may also influence various metabolic pathways by acting as an inhibitor or modulator of specific enzymes involved in cancer progression.
Case Studies
A notable study published in Cancer Research evaluated the effects of this compound on xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues. The study highlighted the compound's potential as a therapeutic agent in clinical settings.
属性
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26-15-18(19-5-4-14-28-19)25-20(26)10-13-24-21(27)22(11-2-3-12-22)16-6-8-17(23)9-7-16/h4-9,14-15H,2-3,10-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRSDTZIJHOERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














